molecular formula C10H18O3 B1234211 (R,E)-9-Hydroxy-2-decenoic acid

(R,E)-9-Hydroxy-2-decenoic acid

Cat. No.: B1234211
M. Wt: 186.25 g/mol
InChI Key: DZBLNYYGAKHAOJ-BNICOGTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,9R)-9-hydroxydec-2-enoic acid is an (omega-1)-hydroxy fatty acid that is trans-2-decenoic acid in which the hydrogen at the 9-pro-R position is replaced by a hydroxy group. It is a medium-chain fatty acid, an (omega-1)-hydroxy fatty acid, an alpha,beta-unsaturated monocarboxylic acid and a hydroxy monounsaturated fatty acid.

Scientific Research Applications

Biological Properties and Health Applications

(R,E)-9-Hydroxy-2-decenoic acid is recognized for its significant biological activities, contributing to its application in health and wellness. Key properties include:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial effects, making it a candidate for use in food preservation and as a natural preservative in cosmetics .
  • Anti-inflammatory Effects : This compound has demonstrated potential in reducing inflammation, which can be beneficial in managing chronic inflammatory diseases .
  • Immunomodulatory Effects : It has been reported to modulate immune responses, enhancing the body's ability to combat infections and diseases .
  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from damage, suggesting potential applications in neurodegenerative disease therapies .

Applications in Functional Foods and Supplements

Due to its health-promoting properties, this compound is increasingly used in functional foods and dietary supplements. Its incorporation into products is aimed at enhancing nutritional profiles and providing health benefits:

  • Dietary Supplements : The compound is included in formulations targeting immune support, anti-aging, and overall wellness .
  • Functional Foods : As a component of royal jelly, it is marketed as a superfood with various health benefits, appealing to health-conscious consumers .

Research on Gene Expression Modulation

Recent studies have explored the role of this compound in gene expression modulation:

  • Histone Deacetylase Inhibition : Research indicates that this fatty acid can inhibit histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This property positions it as a potential epigenetic therapeutic agent for cancer treatment .
  • Impact on Cancer Cell Lines : Experimental studies have shown that this compound can influence gene expression patterns in human cancer cell lines, promoting apoptosis and inhibiting cell proliferation .

Pheromonal Significance in Apis Mellifera

This compound plays a critical role as a pheromone component in honeybee communication:

  • Queen Mandibular Gland Pheromone : It is produced by queen honeybees and serves as a signal to worker bees, influencing their behavior and reproductive development. This application highlights its importance in social insect behavior studies .

Summary of Findings

The following table summarizes the key applications and biological activities of this compound:

Application AreaDescriptionReferences
AntimicrobialExhibits antimicrobial properties suitable for food preservation
Anti-inflammatoryReduces inflammation; potential use in chronic disease management
ImmunomodulatoryModulates immune responses; enhances infection resistance
NeuroprotectiveProtects neuronal cells; potential application in neurodegenerative diseases
Dietary SupplementsIncluded in formulations for immune support and wellness
Gene Expression ModulationInhibits HDACs; influences cancer cell gene expression
Pheromonal CommunicationFunctions as a pheromone component influencing honeybee behavior

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

(E,9R)-9-hydroxydec-2-enoic acid

InChI

InChI=1S/C10H18O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8-9,11H,2-5,7H2,1H3,(H,12,13)/b8-6+/t9-/m1/s1

InChI Key

DZBLNYYGAKHAOJ-BNICOGTQSA-N

SMILES

CC(CCCCCC=CC(=O)O)O

Isomeric SMILES

C[C@H](CCCCC/C=C/C(=O)O)O

Canonical SMILES

CC(CCCCCC=CC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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